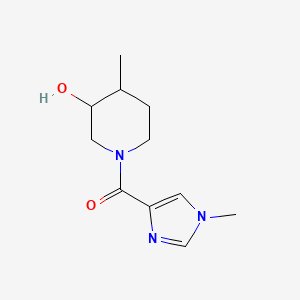
(3-Hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-4-yl)methanone is a synthetic organic compound that features both piperidine and imidazole rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-methylpiperidine, the hydroxyl group is introduced via hydroxylation reactions.
Imidazole Ring Formation: The imidazole ring can be synthesized through cyclization reactions involving appropriate precursors like glyoxal and ammonia or amines.
Coupling Reaction: The final step involves coupling the piperidine and imidazole rings through a methanone linkage, often using reagents like carbonyldiimidazole (CDI) under controlled conditions.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the piperidine and imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH₃I).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to mimic natural substrates.
Receptor Binding: Can bind to specific receptors, influencing biological pathways.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and infections.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The imidazole ring can bind to metal ions, influencing metalloprotein functions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- (3-Hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-2-yl)methanone
- (3-Hydroxy-4-methylpiperidin-1-yl)-(1-ethylimidazol-4-yl)methanone
Comparison:
- Structural Differences: Variations in the position and type of substituents on the imidazole ring.
- Biological Activity: Differences in binding affinity and specificity to biological targets.
- Chemical Properties: Variations in solubility, stability, and reactivity.
The unique combination of piperidine and imidazole rings in (3-Hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-4-yl)methanone distinguishes it from similar compounds, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
(3-hydroxy-4-methylpiperidin-1-yl)-(1-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-3-4-14(6-10(8)15)11(16)9-5-13(2)7-12-9/h5,7-8,10,15H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSWKULWFLVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














